An In-depth Technical Guide to the Chemical Properties of (2-Pyrrolidin-1-ylphenyl)methylamine
An In-depth Technical Guide to the Chemical Properties of (2-Pyrrolidin-1-ylphenyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for (2-Pyrrolidin-1-ylphenyl)methylamine is limited in publicly accessible literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds. The information presented herein is intended for research and development purposes and should be supplemented with experimental verification.
Chemical Identity
(2-Pyrrolidin-1-ylphenyl)methylamine is a substituted aromatic amine featuring a pyrrolidine ring and a methylamine group attached to a benzene ring at the ortho position. This unique arrangement of a tertiary benzylic amine and a primary alkylamine suggests a range of chemical reactivity and potential for biological activity.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2-Pyrrolidin-1-ylphenyl)methylamine |
| CAS Number | 72752-53-5 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| Synonyms | [2-(Pyrrolidin-1-yl)phenyl]methanamine, 2-(1-Pyrrolidinyl)benzenemethanamine |
Predicted Physicochemical Properties
Quantitative structure-activity relationship (QSAR) models and computational tools are valuable in predicting the physicochemical properties of novel compounds, aiding in the early stages of drug discovery and development.[1][][3] The predicted properties for (2-Pyrrolidin-1-ylphenyl)methylamine are summarized below. These values are crucial for anticipating the compound's behavior in various biological and chemical systems.[1][4]
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| pKa (most basic) | ~9.8 | The primary aliphatic amine is expected to be the most basic site. Aromatic amines are generally weaker bases.[5] |
| LogP | ~1.9 | Indicates moderate lipophilicity, suggesting potential for good absorption and distribution. |
| Aqueous Solubility | ~3.5 mg/mL at pH 7.4 | Moderate aqueous solubility is predicted. |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
Synthesis and Experimental Protocols
Proposed Synthesis Route 1: Reductive Amination of 2-(Pyrrolidin-1-yl)benzaldehyde
A common and efficient method for the synthesis of amines is the reductive amination of aldehydes or ketones.[3][8]
Reaction Scheme:
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Imine Formation: Dissolve 2-(pyrrolidin-1-yl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium chloride (1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (2-Pyrrolidin-1-ylphenyl)methylamine.
Proposed Synthesis Route 2: Nucleophilic Substitution of 2-Aminobenzylamine
Another viable approach involves the N-alkylation of 2-aminobenzylamine with a suitable four-carbon electrophile, such as 1,4-dibromobutane, to construct the pyrrolidine ring.[9]
Reaction Scheme:
Predicted Spectroscopic Profile
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylamine, and pyrrolidine protons.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.8 - 7.5 | Multiplet | 4H |
| Benzyl (CH₂) | ~3.8 | Singlet | 2H |
| Pyrrolidine (α-CH₂) | ~3.2 | Triplet | 4H |
| Pyrrolidine (β-CH₂) | ~1.9 | Multiplet | 4H |
| Amine (NH₂) | 1.5 - 2.5 (broad) | Singlet | 2H |
Note: The chemical shift of the NH₂ protons can be variable and may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals corresponding to the aromatic and aliphatic carbons.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Aromatic (quaternary) | 145 - 155, 120 - 130 |
| Aromatic (CH) | 115 - 130 |
| Benzyl (CH₂) | ~45 |
| Pyrrolidine (α-CH₂) | ~50 |
| Pyrrolidine (β-CH₂) | ~25 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the N-H and C-N bonds, as well as aromatic C-H and C=C stretching vibrations. [10][11][12][13] Table 5: Predicted IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| N-H Bend (primary amine) | 1590 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1020 - 1350 | Medium to Strong |
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show the molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns for benzylamines often involve the loss of the amino group and cleavage at the benzylic position. [14][15][16][17]A prominent fragment would be expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺). Another significant fragmentation would be the loss of the methylamine group, leading to a fragment at m/z 145.
Predicted Reactivity and Stability
The chemical reactivity of (2-Pyrrolidin-1-ylphenyl)methylamine is governed by its primary and tertiary amine functionalities and the aromatic ring.
-
Basicity: The primary aliphatic amine is the most basic site and will readily react with acids to form ammonium salts. [18]* Nucleophilicity: Both the primary and tertiary amines can act as nucleophiles. The primary amine can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. [19]* Aromatic Ring: The pyrrolidine group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the methylamine group might complicate reactivity.
-
Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light. The pyrrolidine ring itself is a stable saturated heterocycle. [20][21]
Potential Biological and Pharmacological Relevance (Hypothetical)
The structural motifs present in (2-Pyrrolidin-1-ylphenyl)methylamine are found in a variety of biologically active molecules. The benzylamine scaffold is a common feature in many pharmaceuticals, and the pyrrolidine ring is a prevalent heterocycle in numerous natural products and synthetic drugs. [22][23] Based on its structure, (2-Pyrrolidin-1-ylphenyl)methylamine could be investigated as a scaffold for the development of novel therapeutic agents targeting the central nervous system (CNS), given that many benzylamine derivatives exhibit CNS activity. [24]Furthermore, substituted pyrrolidines are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [6] The development of any new chemical entity into a therapeutic agent is a long and complex process involving multiple stages, from initial discovery and preclinical research to extensive clinical trials and regulatory approval. [9][25][26][27][28]A critical aspect of this process is the early evaluation of the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). [8][29][30][31][32]
Conclusion
(2-Pyrrolidin-1-ylphenyl)methylamine is a chemical entity with interesting structural features that suggest a rich chemical reactivity and potential for biological applications. While direct experimental data is currently scarce, this guide provides a comprehensive overview of its predicted chemical properties based on sound chemical principles and data from analogous structures. The proposed synthesis routes offer a starting point for its preparation, and the predicted spectroscopic data can aid in its characterization. Further experimental investigation is necessary to validate these predictions and to explore the potential of this molecule in medicinal chemistry and drug discovery.
References
- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 5. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. springbiosolution.com [springbiosolution.com]
- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. wikieducator.org [wikieducator.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Reactions of aromatic amines | PDF [slideshare.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 22. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. What Are the 5 Stages of Drug Development? | University of Cincinnati [online.uc.edu]
- 26. What Are the 5 Stages of Drug Development? | Oakwood Labs [oakwoodlabs.com]
- 27. ppd.com [ppd.com]
- 28. The Drug Development Process: Meaning and Main Phases Explained [adragos-pharma.com]
- 29. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 31. umb.edu.pl [umb.edu.pl]
- 32. allucent.com [allucent.com]
